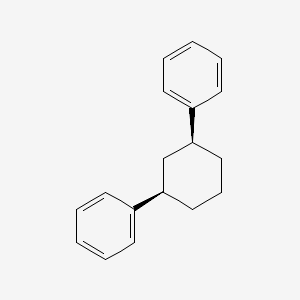
Methyl (Z)-(cis)-3-oxo-2-(2-pentenyl)cyclopentaneacetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl (Z)-(cis)-3-oxo-2-(2-pentenyl)cyclopentaneacetate is an organic compound with the molecular formula C10H14O2 It is a derivative of cyclopentane and is characterized by the presence of a cyclopentane ring, a pentenyl side chain, and an ester functional group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Methyl (Z)-(cis)-3-oxo-2-(2-pentenyl)cyclopentaneacetate typically involves the following steps:
Formation of the Cyclopentane Ring: The cyclopentane ring can be synthesized through a Diels-Alder reaction between a diene and a dienophile.
Introduction of the Pentenyl Side Chain: The pentenyl side chain can be introduced via a Wittig reaction, where a phosphonium ylide reacts with an aldehyde to form the desired alkene.
Esterification: The final step involves the esterification of the cyclopentane derivative with methanol in the presence of an acid catalyst to form the ester group.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and increase yield. The use of catalysts such as palladium on carbon (Pd/C) can enhance the efficiency of the reactions.
Analyse Chemischer Reaktionen
Types of Reactions
Methyl (Z)-(cis)-3-oxo-2-(2-pentenyl)cyclopentaneacetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO) and chromium trioxide (CrO).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH) and sodium borohydride (NaBH) are used.
Substitution: Nucleophiles like hydroxide ions (OH) and amines (NHR) are employed.
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted cyclopentane derivatives.
Wissenschaftliche Forschungsanwendungen
Methyl (Z)-(cis)-3-oxo-2-(2-pentenyl)cyclopentaneacetate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the synthesis of fragrances and flavoring agents due to its unique structural features.
Wirkmechanismus
The mechanism of action of Methyl (Z)-(cis)-3-oxo-2-(2-pentenyl)cyclopentaneacetate involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release the active cyclopentane derivative, which can then interact with enzymes or receptors in biological systems. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Cyclopenten-1-one, 2-(2-butenyl)-3-methyl-, (Z): This compound shares a similar cyclopentane structure but differs in the side chain and functional groups.
2-Pentene, 2-methyl-: This compound has a similar pentenyl side chain but lacks the cyclopentane ring.
Uniqueness
Methyl (Z)-(cis)-3-oxo-2-(2-pentenyl)cyclopentaneacetate is unique due to its combination of a cyclopentane ring, a pentenyl side chain, and an ester functional group. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications.
Eigenschaften
| 109959-42-4 | |
Molekularformel |
C13H20O3 |
Molekulargewicht |
224.30 g/mol |
IUPAC-Name |
methyl 2-[(1S,2S)-3-oxo-2-[(E)-pent-2-enyl]cyclopentyl]acetate |
InChI |
InChI=1S/C13H20O3/c1-3-4-5-6-11-10(7-8-12(11)14)9-13(15)16-2/h4-5,10-11H,3,6-9H2,1-2H3/b5-4+/t10-,11-/m0/s1 |
InChI-Schlüssel |
GEWDNTWNSAZUDX-NNOMMRTBSA-N |
Isomerische SMILES |
CC/C=C/C[C@H]1[C@@H](CCC1=O)CC(=O)OC |
Kanonische SMILES |
CCC=CCC1C(CCC1=O)CC(=O)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




